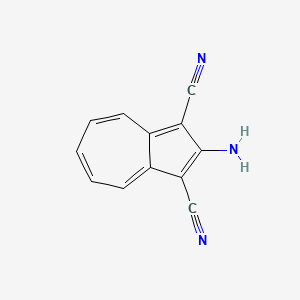

2-Aminoazulene-1,3-dicarbonitrile

Description

Contextualization within Azulene (B44059) Chemistry and Non-Benzenoid Aromatic Systems

To appreciate the significance of 2-Aminoazulene-1,3-dicarbonitrile, one must first understand the foundational chemistry of its core structure, azulene, and its place within the broader class of non-benzenoid aromatic compounds.

Azulene is a bicyclic, unsaturated hydrocarbon and a structural isomer of naphthalene (B1677914). acs.orgwikipedia.org Unlike naphthalene, which is colorless, azulene is known for its distinct dark blue color. acs.orgwikipedia.org It is a classic example of a non-benzenoid aromatic compound, meaning it exhibits aromatic character without containing a benzene (B151609) ring. cdn-website.comslideshare.net The structure of azulene consists of a five-membered ring fused to a seven-membered ring. wikipedia.orgdoi.org

Its aromaticity stems from its planar structure and a 10 π-electron system, which adheres to Hückel's rule (4n+2 π electrons, where n=2). acs.orgdoi.orgvaia.com A key feature of azulene's electronic structure is its significant dipole moment (approximately 1.08 D), whereas its isomer naphthalene has a dipole moment of zero. wikipedia.orgdoi.org This polarity arises from an electronic arrangement where the seven-membered ring carries a partial positive charge and the five-membered ring carries a partial negative charge, akin to the fusion of an aromatic cycloheptatrienyl (tropylium) cation and a cyclopentadienyl (B1206354) anion. wikipedia.orgdoi.org This zwitterionic character is a defining aspect of its chemistry. doi.org

The unique electronic and photophysical properties of the azulene core make its derivatives highly valuable as functional organic molecules. doi.orgacs.org Azulene-based compounds are explored in diverse fields, including materials science and medicine. doi.orgeurekalert.org Their applications in optoelectronics are particularly noteworthy, with research into their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. acs.orgnih.gov This potential is attributed to their favorable charge transport characteristics and narrow HOMO-LUMO energy gaps. acs.org The ability to functionalize the azulene ring allows for the tuning of its properties, leading to the development of advanced materials with specific electronic and optical characteristics. eurekalert.orgresearchgate.net

The properties of the azulene core can be significantly modified by the introduction of substituent groups. The amino (-NH₂) group is an electron-donating group, while the nitrile (-C≡N or cyano) group is a strong electron-withdrawing group. The presence of both types of substituents on the same azulene framework, as in this compound, creates a "push-pull" system.

This electronic push-pull effect can profoundly influence the molecule's properties. Theoretical studies on substituted azulenes have shown that such substitutions alter the electronic structure, including the total energy, HOMO-LUMO energy gap, and dipole moment. researchgate.neteujournal.orgeujournal.org Specifically, the addition of electron-withdrawing cyano groups can lower the HOMO and LUMO energy levels and reduce the energy gap, which can enhance conductivity. eujournal.orgeujournal.org Conversely, electron-donating amino groups can raise these energy levels. researchgate.netresearchgate.net The interplay between the electron-donating amino group at the 2-position and the electron-withdrawing nitrile groups at the 1- and 3-positions in this compound is crucial for its chemical reactivity and potential applications. smolecule.com

Identification of this compound as a Key Research Target

This compound, with its strategically placed functional groups on the unique azulene scaffold, has been identified as a key target for chemical research. Its molecular structure combines the inherent properties of the azulene core with the modulating effects of the amino and nitrile substituents. This combination makes it a subject of interest for organic synthesis and medicinal chemistry. smolecule.com The compound's potential is highlighted by studies investigating its derivatives for various applications, signaling its importance as a building block for more complex functional molecules.

| Property | Value |

| Molecular Formula | C₁₂H₇N₃ |

| Molecular Weight | 193.20 g/mol |

| CAS Number | 3786-66-1 |

Overview of Key Academic Research Domains for the Compound

Research into this compound and its derivatives spans several key academic domains:

Anticancer Research : One of the most promising areas of investigation is its potential role in anticancer research. Studies have shown that derivatives structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma, liver, and breast cancers. Some research indicates that it can induce apoptosis (programmed cell death) in cancer cells.

Optoelectronic Materials : The compound is explored in materials science for the development of novel optoelectronic materials. The inherent electronic properties of the azulene core, modified by the push-pull substituents, make it a candidate for use in applications like OLEDs and photovoltaics due to favorable charge transport characteristics. smolecule.com

Antimicrobial Activity : Studies have also pointed towards the antimicrobial properties of this compound against a range of pathogens. The proposed mechanism involves the disruption of cellular integrity and inhibition of metabolic processes in bacteria and fungi.

Organic Synthesis : The compound serves as a valuable building block in organic synthesis. The reactivity of its amino and nitrile functional groups allows for various chemical transformations, such as nucleophilic substitution and cyclization reactions, enabling the creation of more complex molecular architectures. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-aminoazulene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3/c13-6-10-8-4-2-1-3-5-9(8)11(7-14)12(10)15/h1-5H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZJVRSNCQQZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C(C(=C2C#N)N)C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345674 | |

| Record name | 2-aminoazulene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3786-66-1 | |

| Record name | 2-aminoazulene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Aminoazulene 1,3 Dicarbonitrile

Primary Synthetic Routes to 2-Aminoazulene-1,3-dicarbonitrile

The most direct and established methods for the synthesis of this compound involve the reaction of activated troponoid systems with a source of dicyanomethane.

Condensation of Tropolone (B20159) Tosylate with Malononitrile

A principal strategy for the synthesis of this compound involves the condensation of a tropolone derivative, specifically tropolone tosylate, with malononitrile. This reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism on the seven-membered ring.

The reaction of a tropone derivative bearing a good leaving group at the 2-position, such as a tosylate or methoxy group, with the carbanion of malononitrile is a well-established method for the formation of the azulene (B44059) ring system. The mechanism commences with the deprotonation of malononitrile by a base to form a potent nucleophile. This nucleophile then attacks the electron-deficient seven-membered ring of the tropolone tosylate at the C2 position, leading to the displacement of the tosylate leaving group. This initial substitution is followed by a series of intramolecular cyclization and rearrangement steps, ultimately resulting in the formation of the stable, aromatic this compound. The driving force for this transformation is the formation of the thermodynamically stable azulene core.

A detailed study on the closely related reaction of 2-methoxytropone with malononitrile elucidated the stepwise nature of this process. The reaction proceeds through the formation of a Meisenheimer-type intermediate, followed by an intramolecular cyclization to form a 2-imino-2H-cyclohepta[b]furan-3-carbonitrile intermediate. A subsequent attack by a second equivalent of malononitrile anion and further cyclization and rearrangement steps lead to the final this compound product.

The efficiency of the condensation reaction is highly dependent on several key parameters. The choice of solvent can significantly influence the solubility of the reactants and the stability of the intermediates. Protic solvents like ethanol or aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed.

The stoichiometry of the reactants is another critical factor. Typically, an excess of malononitrile and the base is used to ensure complete consumption of the tropolone tosylate. The choice and concentration of the base, such as sodium ethoxide or sodium hydride, are crucial for the initial deprotonation of malononitrile and for promoting the subsequent reaction steps.

Temperature also plays a vital role. The reaction may be initiated at room temperature and then heated to reflux to drive it to completion. The optimal temperature profile will depend on the specific solvent and base system used. Careful control of these parameters is essential to maximize the yield of this compound and minimize the formation of side products.

| Parameter | Condition | Effect on Reaction |

| Solvent | Ethanol, DMF, Acetonitrile | Influences solubility and intermediate stability. |

| Base | Sodium Ethoxide, Sodium Hydride | Deprotonates malononitrile, promotes cyclization. |

| Stoichiometry | Excess malononitrile and base | Drives the reaction to completion. |

| Temperature | Room temperature to reflux | Affects reaction rate and product yield. |

Alternative Routes to 2-Aminoazulene Derivatives

While the direct condensation of activated tropones is a primary route, alternative strategies have been developed that utilize different starting materials and reaction pathways to access the 2-aminoazulene scaffold.

Reaction of 2H-Cyclohepta[b]furan-2-ones with Malononitrile

An effective alternative for the synthesis of 2-aminoazulene derivatives involves the reaction of 2H-cyclohepta[b]furan-2-ones with malononitrile. mdpi.com This method has been shown to produce 2-aminoazulene derivatives in excellent yields under milder basic conditions compared to traditional methods that often require strong bases like sodium alkoxides. mdpi.com

The reaction proceeds by the treatment of a 2H-cyclohepta[b]furan-2-one with malononitrile in the presence of a mild base such as triethylamine. This approach offers the advantage of a simpler workup procedure, as the product often precipitates from the reaction mixture in a pure form and can be isolated by simple filtration. mdpi.com This method is particularly valuable for the synthesis of 2-aminoazulene derivatives with various substituents at the 3-position, achieving yields in the range of 85–93%. mdpi.com

| Reactant 1 | Reactant 2 | Base | Yield (%) | Reference |

| 2H-Cyclohepta[b]furan-2-one | Malononitrile | Triethylamine | 85-93 | mdpi.com |

Reaction of 2-Amino-5-Nitropyridine with Malononitrile

The synthesis of azulene derivatives from pyridine precursors represents a more complex, yet potentially versatile, ring-transformation strategy. The reaction of 2-amino-5-nitropyridine with malononitrile is a speculative route that could, in principle, lead to the formation of an azulene-like structure. This transformation would likely involve a series of complex steps, including initial nucleophilic addition of the malononitrile anion to the electron-deficient pyridine ring, followed by ring-opening of the pyridine core and subsequent recyclization to form the seven-membered ring of the azulene system.

While the direct conversion of 2-amino-5-nitropyridine to this compound is not a well-documented process, related ring transformations of electron-deficient pyridines and pyridinium salts are known in the chemical literature. For instance, the Zincke reaction involves the ring-opening of pyridinium salts by amines to form open-chain intermediates that can then cyclize to form new ring systems. It is conceivable that a similar pathway could be initiated by the attack of the malononitrile carbanion on an activated form of 2-amino-5-nitropyridine. However, this synthetic route remains largely unexplored for the specific synthesis of this compound and would require significant investigation to establish its feasibility and optimize the reaction conditions.

General Synthetic Strategies for Dicarbonitrile and Azulene Derivatives

The synthesis of the this compound framework and its analogues is primarily achieved through methods that construct the bicyclic azulene core while simultaneously introducing the desired functional groups. One of the most effective strategies involves the reaction of troponoid precursors, such as 2H-cyclohepta[b]furan-2-ones, with active methylene compounds like malononitrile. This approach directly furnishes the 2-aminoazulene scaffold.

A key precursor in this synthesis is a 2H-cyclohepta[b]furan-2-one bearing an electron-withdrawing group at the 3-position, which becomes the 3-carbonitrile group in the final product. The reaction with malononitrile proceeds through a cascade of reactions including condensation, cyclization, and subsequent aromatization to form the stable azulene ring system.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. beilstein-journals.org In the context of synthesizing heterocyclic dinitriles, microwave-assisted organic synthesis (MAOS) has been successfully applied to accelerate reactions like the Knoevenagel condensation, a key step in many synthetic pathways. chempedia.info

For instance, the synthesis of various 2-amino-3-cyano-pyridine derivatives, which are structurally related to the target azulene, has been efficiently achieved under solvent-free microwave conditions. mdpi.com The reaction of chalcones with malononitrile in the presence of ammonium acetate under microwave irradiation rapidly produces highly substituted pyridines. mdpi.com This methodology highlights the potential for microwave heating to facilitate the rapid assembly of complex heterocyclic systems. While specific microwave-assisted syntheses for this compound are not extensively detailed, the principles are transferable. The high temperatures and pressures achievable in a microwave reactor can promote the necessary cyclization and aromatization steps, potentially improving the efficiency of the conversion from troponoid precursors.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Dicarbonitrile Compounds This table is illustrative, based on general findings for related heterocyclic syntheses.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 8-10 hours | 30-60 seconds |

| Yield | Moderate | Excellent (81-99%) |

| Conditions | Reflux in solvent | Solvent-free or minimal solvent |

| Energy Consumption | High | Low |

Multi-component Cascade Reactions (Knoevenagel Condensation, Cyclization, Aromatization)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. rug.nl The synthesis of 2-aminoazulene derivatives from 2H-cyclohepta[b]furan-2-ones and malononitrile is a prime example of a cascade reaction that embodies the principles of an MCR. mdpi.comnih.gov

This transformation is initiated by a Knoevenagel-type condensation. The reaction of a 2H-cyclohepta[b]furan-2-one bearing a substituent at the 3-position with malononitrile under basic conditions, such as in the presence of triethylamine, leads to the formation of 2-aminoazulene derivatives in excellent yields. nih.gov The process involves a nucleophilic attack of the malononitrile carbanion, followed by an intramolecular cyclization and subsequent rearrangement to form the aromatic azulene core. nih.gov This cascade efficiently constructs the bicyclic system and installs the 2-amino and 1,3-dicarbonitrile functionalities in a single, well-orchestrated sequence.

The general mechanism for related pyridine syntheses involves the initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition of a second equivalent of malononitrile or another active methylene compound, and finally, cyclization and aromatization. nih.gov

Table 2: Synthesis of 2-Aminoazulene Derivatives via Cascade Reaction Data derived from the synthesis of 3-substituted 2-amino-1-cyanoazulenes. nih.gov

| 3-Substituent on Furanone | Product | Yield (%) |

|---|---|---|

| -CN | This compound | (Implied High) |

| -COOEt | Ethyl 2-amino-3-cyanoazulene-1-carboxylate | 93% |

Solvent-Dependent Condensation Methodologies

The choice of solvent can significantly influence the course and outcome of a chemical reaction by affecting reactant solubility, reaction rates, and even equilibrium positions. In the synthesis of dicarbonitrile derivatives, solvent polarity and proticity can play a crucial role. For example, in the multicomponent synthesis of pyridine-3,5-dicarbonitriles, changing the solvent from ethanol to acetonitrile can overcome difficulties associated with sterically hindered aldehydes and can alter the reaction mechanism. mdpi.com

Ethanol, a protic solvent, can participate in hydrogen bonding and stabilize charged intermediates, which can be beneficial for certain reaction steps. In contrast, aprotic solvents like acetonitrile or dimethylformamide (DMF) may favor different reaction pathways. mdpi.com The synthesis of related heterocyclic compounds has been shown to proceed efficiently in "green" solvents like water or polyethylene (B3416737) glycol (PEG), often in the presence of a suitable catalyst. researchgate.net The selection of an appropriate solvent is therefore a critical parameter for optimizing the synthesis of this compound, balancing the need for reactant solubility with the desired reaction pathway and ease of product isolation.

Considerations for Synthetic Optimization and Control

Optimizing the synthesis of this compound requires careful control over several experimental parameters. Monitoring the reaction progress and understanding the role of catalysts are fundamental to achieving high yields and purity.

Monitoring Reaction Progress (e.g., TLC)

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of organic reactions. uokerbala.edu.iq It provides a rapid and simple method to qualitatively assess the consumption of starting materials and the formation of products. datapdf.com In the synthesis of this compound, a TLC plate would be spotted with the starting material (e.g., the 2H-cyclohepta[b]furan-2-one), the reaction mixture, and a co-spot containing both. datapdf.com

As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the azulene product, will appear. datapdf.com Due to the highly conjugated system of the azulene core, the product is intensely colored (typically blue or violet), making it easily visible on the TLC plate, often without the need for a UV lamp or chemical stain. The completion of the reaction is indicated when the starting material spot is no longer visible in the reaction mixture lane. mdpi.com

Role of Catalysts (e.g., KOH, NaOEt)

Catalysts are crucial for facilitating the key bond-forming steps in the synthesis of this compound. Basic catalysts are essential for the Knoevenagel condensation step, as they deprotonate the active methylene group of malononitrile, generating the nucleophilic carbanion required for the initial attack on a carbonyl group. nih.gov

Commonly used bases include organic amines like piperidine or triethylamine, as well as stronger inorganic bases like potassium hydroxide (KOH) and sodium ethoxide (NaOEt). nih.gov

KOH (Potassium Hydroxide): As a strong base, KOH can effectively deprotonate malononitrile. It is often used in alcoholic solvents. In some syntheses of related thieno[2,3-b]pyridines, KOH in ethanol or DMF is used to promote the final ring-closure reaction. nih.gov

NaOEt (Sodium Ethoxide): This strong base is typically used in ethanol. It is particularly effective in reactions involving esters, such as the synthesis of 2H-cyclohepta[b]furan-2-ones from 2-chlorotropone and diethyl malonate, a key precursor for certain azulene syntheses. nih.gov

The choice and concentration of the catalyst can significantly impact the reaction rate and the formation of side products. A weaker base like triethylamine may offer better control and selectivity in the cascade reaction leading to the azulene core, while stronger bases like KOH or NaOEt might be required for less reactive substrates or for specific cyclization steps. nih.gov

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Malononitrile |

| 2H-Cyclohepta[b]furan-2-one |

| Potassium Hydroxide (KOH) |

| Sodium Ethoxide (NaOEt) |

| Triethylamine |

| Acetonitrile |

| Ethanol |

| Dimethylformamide (DMF) |

Scalability Challenges in Chemical Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents several significant challenges. These hurdles are common in the production of complex organic molecules and particularly relevant for azulene derivatives due to their intricate synthetic routes.

Industrial Production Data Limitations

There is a notable absence of publicly available industrial production data for this compound. This lack of information is a significant challenge for assessing the economic feasibility and scalability of its synthesis. Without access to data on production volumes, manufacturing costs, and market demand, it is difficult to justify the substantial investment required for large-scale production. This data gap hinders process optimization efforts and the development of more efficient and cost-effective manufacturing processes.

Optimization of Purification Techniques (e.g., Crystallization, Distillation)

The purification of this compound on a large scale requires robust and efficient methods to ensure high purity, which is critical for its potential applications.

Crystallization: This is a primary technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the challenge lies in identifying a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures, allowing for high recovery of the pure product. The optimization of crystallization involves screening various solvents, determining the optimal temperature profile for cooling, and controlling the rate of crystal growth to obtain a product with the desired particle size and purity.

Distillation: While typically used for liquids, distillation techniques such as vacuum distillation could be employed for the purification of precursors or for the removal of high-boiling solvents. Given the likely high melting point of this compound, distillation of the final product is not a viable option. However, for liquid precursors, optimizing distillation parameters like pressure, temperature, and column efficiency is crucial to prevent thermal decomposition and ensure high purity.

Reaction Byproducts and Mitigation Strategies

In any chemical synthesis, the formation of byproducts is a common issue that can affect the yield and purity of the desired product. While specific byproducts for the synthesis of this compound are not extensively documented, potential side reactions can be inferred from the general reactivity of the involved functional groups and intermediates.

Potential sources of byproducts include:

Incomplete reactions: Unreacted starting materials can remain in the final product mixture.

Side reactions: The reagents may participate in unintended reaction pathways, leading to the formation of undesired compounds. For example, polymerization of reactive intermediates or side reactions involving the cyano groups.

Degradation: The product or intermediates may degrade under the reaction conditions, especially if harsh conditions like high temperatures or strong acids/bases are used.

Mitigation strategies to minimize byproduct formation include:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and stoichiometry of reactants can significantly improve the selectivity towards the desired product.

Catalyst Selection: The use of highly selective catalysts can promote the desired reaction pathway while suppressing side reactions.

Purification of Reagents and Solvents: Using high-purity starting materials and solvents can prevent the introduction of impurities that might catalyze side reactions.

In-process Controls: Monitoring the reaction progress using analytical techniques like HPLC or GC can help in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times.

Following the reaction, a robust purification strategy, as discussed in section 2.4.2, is essential to remove any formed byproducts and isolate this compound in the required purity.

Chemical Reactivity and Transformation Pathways of 2 Aminoazulene 1,3 Dicarbonitrile

Intrinsic Reactivity of the Azulene (B44059) Core

The azulene molecule, an isomer of naphthalene (B1677914), is notable for its fused five- and seven-membered rings, which result in a significant departure from the uniform electron distribution seen in benzenoid aromatic hydrocarbons. This inherent electronic asymmetry is the primary determinant of the core's reactivity.

Unlike naphthalene, which has a symmetrical structure, azulene possesses an inherent asymmetry that leads to a notable separation of charge between its two rings. mdpi.com The five-membered ring has a higher electron density, rendering it electron-rich and nucleophilic, while the seven-membered ring is comparatively electron-deficient, giving it an electrophilic character. mdpi.comresearchgate.net This electronic arrangement can be rationalized by considering a resonance contributor where a cyclopentadienyl (B1206354) anion (a stable 6π-electron system) is fused to a tropylium (B1234903) cation (also a stable 6π-electron system). This charge polarization gives azulene a significant dipole moment and is fundamental to its chemical reactivity. acs.org

In 2-aminoazulene-1,3-dicarbonitrile, this intrinsic polarity is further modulated by the substituents. The amino group at the 2-position, being an electron-donating group, further enriches the electron density of the five-membered ring. Conversely, the two electron-withdrawing nitrile groups at the 1- and 3-positions decrease the electron density on the five-membered ring. Despite the presence of the nitrile groups, the five-membered ring generally remains the center of nucleophilicity for the azulene core. The seven-membered ring retains its electrophilic character, which is likely enhanced by the electron-withdrawing effect of the substituents on the adjacent ring.

| Ring System | Relative Electron Density | General Character | Favored Reactions |

|---|---|---|---|

| Five-membered Ring | High | Nucleophilic | Electrophilic Substitution |

| Seven-membered Ring | Low | Electrophilic | Nucleophilic Addition/Substitution |

The positions for electrophilic and nucleophilic attack on the azulene core are well-defined by its electronic structure. For electrophilic substitutions, the electron-rich five-membered ring is the preferred site of reaction. mdpi.com Specifically, the C1 and C3 positions are the most reactive towards electrophiles. In the case of this compound, these positions are already substituted. The presence of the strong electron-donating amino group at C2 directs electrophiles to the C1 and C3 positions, a factor that is utilized in its synthesis. Any further electrophilic attack on the core would be significantly influenced by the existing substituents.

Nucleophilic attack, on the other hand, is directed towards the electron-deficient seven-membered ring. mdpi.com The charge distribution indicates that the C4, C6, and C8 positions are the most electrophilic and thus most susceptible to reaction with nucleophiles. The electrophilicity of the seven-membered ring in this compound is expected to be enhanced due to the electron-withdrawing nature of the dicarbonitrile substituents on the five-membered ring, making nucleophilic attack on the seven-membered ring more favorable. mdpi.com

Reactions Involving Amino and Nitrile Functional Groups

The amino and nitrile groups appended to the azulene core possess their own characteristic reactivities, allowing for a range of chemical transformations.

While specific oxidation studies on this compound are not extensively documented, the reactivity of the amino group can be inferred from the general behavior of aromatic amines. Primary aromatic amines can be oxidized by strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are known to oxidize aromatic amines, although the reactions can sometimes lead to complex mixtures or polymerization, especially under harsh conditions. A potential, more controlled, oxidation product of the amino group would be the corresponding nitro group (-NO₂), transforming the starting material into 2-nitroazulene-1,3-dicarbonitrile. mdpi.com The synthesis of nitroarenes from aryl amines is a known transformation, often utilizing peroxyacids or other specific oxidizing systems to achieve selectivity. mdpi.com

| Oxidizing Agent | Functional Group Transformation | Potential Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Amino (-NH₂) to Nitro (-NO₂) | 2-Nitroazulene-1,3-dicarbonitrile |

| Chromium Trioxide (CrO₃) | Amino (-NH₂) to Nitro (-NO₂) | 2-Nitroazulene-1,3-dicarbonitrile |

| Peroxyacids (e.g., m-CPBA) | Amino (-NH₂) to Nitro (-NO₂) | 2-Nitroazulene-1,3-dicarbonitrile |

The nitrile groups (-C≡N) are susceptible to reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines (-CH₂NH₂). docbrown.infochemistrysteps.commasterorganicchemistry.com Therefore, treatment of this compound with LiAlH₄ in an appropriate inert solvent like dry ether would be expected to reduce both nitrile groups, yielding 2-amino-1,3-bis(aminomethyl)azulene. chemistrysteps.com An aqueous workup is required to protonate the intermediate amine salts. chemistrysteps.com

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce nitriles under standard conditions. docbrown.infomasterorganicchemistry.com The reduction of nitriles with NaBH₄ typically requires the use of a transition metal catalyst, such as cobalt(II) chloride. reddit.com Thus, selective reduction of other functional groups in the presence of the nitriles might be possible using NaBH₄ alone.

| Reducing Agent | Reactivity with Nitrile Group | Expected Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Reduces nitrile to primary amine | 2-Amino-1,3-bis(aminomethyl)azulene |

| Sodium Borohydride (NaBH₄) | Generally unreactive without catalyst | No reaction |

The primary amino group at the C2 position can undergo reactions typical of aromatic amines, such as acylation and alkylation.

Acetylation: N-acetylation is a common transformation for primary amines. nih.gov This reaction can be achieved using various acetylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base. ias.ac.in The reaction converts the amino group (-NH₂) into an acetamido group (-NHCOCH₃). This transformation would yield N-(1,3-dicyanoazulen-2-yl)acetamide. The acetylation of the amino group can serve as a method to protect it during other synthetic steps or to modify the electronic properties of the molecule.

Methylation: The amino group can also be alkylated, for instance, through methylation. Reagents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) can be used to introduce methyl groups onto the nitrogen atom. Depending on the reaction conditions and stoichiometry, this can lead to the formation of the corresponding secondary amine (2-(methylamino)azulene-1,3-dicarbonitrile) and potentially the tertiary amine (2-(dimethylamino)azulene-1,3-dicarbonitrile). The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Derivatization Through Reaction with Heterocumulenes

The exocyclic amino group of this compound exhibits nucleophilic character, allowing it to react with a variety of electrophilic heterocumulenes. These reactions provide a straightforward route to N-functionalized azulene derivatives.

Reactions with Isocyanates

2-Aminoazulene derivatives react with isocyanates to form substituted ureas. rsc.org The reaction of this compound with aryl isocyanates, for instance, proceeds via nucleophilic addition of the amino group to the central carbonyl carbon of the isocyanate. This typically occurs under thermal conditions, such as in boiling acetonitrile (B52724), to yield N-(1,3-dicyanoazulen-2-yl)-N'-aryl-ureas. These products are generally stable, crystalline solids.

| Reactant | Reagent Example | Product Example |

| This compound | Phenyl isocyanate | N-(1,3-dicyanoazulen-2-yl)-N'-phenyl-urea |

| This compound | Naphthyl isocyanate | N-(1,3-dicyanoazulen-2-yl)-N'-(naphthalen-1-yl)-urea |

Reactions with Ketenes

The reaction with ketenes provides a method for the N-acylation of this compound. rsc.org Ketenes, which can be generated in situ from precursors like α-diazo ketones through Wolff rearrangement, are highly reactive electrophiles. ed.ac.uksnnu.edu.cncardiff.ac.uknih.gov The amino group of the azulene adds to the C=C double bond of the ketene. For example, the reaction with diphenylketene in a high-boiling solvent like xylene yields N-(1,3-dicyanoazulen-2-yl)-2,2-diphenyl-acetamide.

| Reactant | Reagent Example | Product Example |

| This compound | Diphenylketene | N-(1,3-dicyanoazulen-2-yl)-2,2-diphenyl-acetamide |

Reactions with Nitrile Oxides

The reaction of 2-aminoazulene derivatives with nitrile oxides, which are 1,3-dipoles, can lead to interesting transformations. rsc.orgnih.govmdpi.commdpi.com Instead of the expected [3+2] cycloaddition across a C=C bond of the azulene core, the reaction with the amino group can predominate. For this compound, the interaction with a nitrile oxide like benzonitrile oxide can result in the formation of an azulenyl-urea, such as N-(1,3-dicyanoazulen-2-yl)-N'-phenyl-urea. This outcome suggests a complex mechanism, possibly involving a rearrangement of an initial adduct.

Nucleophilic Substitution Reactions of 2-Aminoazulene Derivatives

Direct nucleophilic substitution of the amino group in this compound is generally not feasible as the amide anion (NH2-) is a very poor leaving group. However, the amino group can be chemically modified to create a good leaving group, thereby enabling subsequent nucleophilic substitution. A standard method for this transformation is diazotization.

By treating the 2-aminoazulene derivative with a source of nitrous acid (e.g., sodium nitrite in acidic solution), the amino group is converted into a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group (as dinitrogen gas), allowing for its replacement by a wide variety of nucleophiles in Sandmeyer-type reactions. This two-step sequence provides a versatile pathway to introduce diverse functionalities at the 2-position of the azulene ring system.

Furthermore, the synthesis of 2-aminoazulenes can itself be achieved via nucleophilic aromatic substitution (SNA_r) of 2-haloazulenes, particularly when the ring is activated by electron-withdrawing groups like esters or nitriles at the 1- and 3-positions. rsc.orgnih.gov

Cascade Reactions and Intermolecular Condensations

This compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems through cascade reactions and intermolecular condensations. The presence of the nucleophilic amino group and the electrophilically activating nitrile groups on the five-membered ring facilitates such transformations.

A notable example involves the reaction with malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). researchgate.net In the presence of a suitable catalyst or base, a cascade sequence can be initiated. This typically begins with a nucleophilic attack, followed by intramolecular cyclization and subsequent elimination or rearrangement steps. These reactions can lead to the formation of polycyclic aromatic systems, such as pyrimido[4,5-b]azulenes, where a pyrimidine ring is fused to the azulene core. Such one-pot multicomponent reactions are efficient methods for constructing complex molecular architectures from simple precursors. figshare.com

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Malononitrile dimer | Fused Pyrimido[4,5-b]azulene derivatives |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Conformational Analysis of 2 Aminoazulene 1,3 Dicarbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular framework of 2-aminoazulene-1,3-dicarbonitrile. Through the analysis of various NMR experiments, detailed insights into the compound's structure, connectivity, and dynamic behavior can be obtained.

Application of ¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectroscopy provides fundamental information for the structural assignment of this compound. mdpi.com The ¹H NMR spectrum reveals the chemical environment of the protons within the molecule. For instance, the protons of the amino group (-NH₂) typically appear as a broad singlet, while the aromatic protons of the azulene (B44059) core give rise to signals in the aromatic region of the spectrum. The integration of these signals provides a ratio of the number of protons in each unique environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. pressbooks.pub The chemical shifts of the carbon atoms are indicative of their hybridization and the electronic effects of neighboring functional groups. For example, the carbon atoms of the cyano groups (-C≡N) will have characteristic chemical shifts that distinguish them from the sp²-hybridized carbons of the azulene ring. pressbooks.pub The presence of both electron-donating (amino) and electron-withdrawing (cyano) groups on the azulene framework significantly influences the chemical shifts of the ring carbons.

A representative, though not experimentally derived for this specific molecule, set of expected ¹H and ¹³C NMR data is presented in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH₂ | Broad Singlet | - |

| Azulene Ring Protons | Multiplets in aromatic region | Signals in aromatic region |

| Cyano Carbons | - | Signals in nitrile region |

This table represents expected data and is for illustrative purposes.

Utility of 2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity between atoms in this compound. walisongo.ac.idsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. walisongo.ac.idemerypharma.com Cross-peaks in the COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of the protons around the azulene ring system.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes further). emerypharma.comyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbons of the cyano groups and the substituted carbons of the azulene ring, by observing their correlations to nearby protons. youtube.com

Temperature-Dependent NMR for Conformational Studies and Rotamer Analysis

The amino group in this compound can exhibit restricted rotation around the C-N bond, potentially leading to the existence of different rotational isomers, or rotamers. researchgate.net Temperature-dependent NMR spectroscopy is a powerful tool to study such dynamic processes. researchgate.net

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. If multiple conformers are in rapid equilibrium on the NMR timescale at room temperature, averaged signals will be observed. As the temperature is lowered, the rate of interconversion slows down, and it may become possible to "freeze out" the individual conformers, leading to the appearance of separate sets of signals for each rotamer. Conversely, raising the temperature can cause coalescence of separate signals into a single averaged peak. researchgate.net The analysis of these temperature-dependent changes allows for the determination of the energy barriers to rotation and the relative populations of the different conformers.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. pressbooks.publibretexts.org The absorption of infrared radiation causes vibrations of the molecular bonds, and the frequencies of these vibrations are characteristic of specific functional groups.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to:

N-H stretching: The amino group (-NH₂) will typically exhibit one or two sharp to medium intensity bands in the region of 3500-3300 cm⁻¹. libretexts.orgyoutube.com Primary amines (R-NH₂) often show two bands in this region due to symmetric and asymmetric stretching modes. libretexts.org

C≡N stretching: The cyano groups (-C≡N) will produce a strong, sharp absorption band in the range of 2260-2220 cm⁻¹. This is a very characteristic and easily identifiable peak.

C=C stretching: The aromatic C=C bonds of the azulene ring will give rise to several absorptions in the 1650-1450 cm⁻¹ region. lumenlearning.com

C-H stretching: The C-H bonds of the aromatic ring will show stretching vibrations typically above 3000 cm⁻¹. lumenlearning.com

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3500-3300 |

| Cyano (-C≡N) | C≡N stretch | 2260-2220 |

| Aromatic Ring | C=C stretch | 1650-1450 |

| Aromatic Ring | C-H stretch | >3000 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. youtube.comuva.nl For this compound, mass spectrometry would confirm its molecular formula of C₁₂H₇N₃, which corresponds to a molecular weight of approximately 193.20 g/mol .

In a typical mass spectrometry experiment, the molecule is ionized to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. docbrown.info The molecular ion can then undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragment ions is a unique fingerprint of the molecule and can be used to deduce its structure. nih.gov

For this compound, characteristic fragmentation pathways might involve the loss of small neutral molecules such as HCN from the cyano groups or the loss of the amino group. The analysis of these fragmentation patterns can provide further confirmation of the compound's structure.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. acdlabs.com This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule. acdlabs.com

For this compound (C₁₂H₇N₃), the theoretical elemental composition would be:

Carbon (C): ~74.60%

Hydrogen (H): ~3.65%

Nitrogen (N): ~21.75%

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, offering a detailed static picture of the molecule's conformation as it exists within a crystal lattice. The resulting crystal structure also reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state.

While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, the crystallographic analysis of closely related azulene derivatives provides significant insights into the structural characteristics that can be anticipated for this compound. The solid-state structure is influenced by the unique electronic properties of the azulene core, which consists of a fused five-membered and seven-membered ring system, as well as the electronic effects of the amino and cyano substituents.

In the case of related compounds, X-ray diffraction studies have been crucial for confirming molecular structures and understanding their supramolecular chemistry. For instance, the analysis of 2-(1-naphthylamino)-1-azaazulene revealed its existence as a dimer in the crystal, connected by two intermolecular N-H···N hydrogen bonds. elsevierpure.com This highlights the importance of the amino group in directing crystal packing through hydrogen bonding.

A study on a more complex, yet structurally relevant, compound, 2-amino-4-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrobenzo nih.govannulene-1,3-dicarbonitrile, provides further illustrative data. In the crystal structure of this molecule, inversion dimers are formed through pairs of weak N—H⋯N hydrogen bonds. nih.gov These dimers are further connected by weak N—H⋯Cl interactions, forming chains within the crystal. nih.gov The presence of both amino and cyano groups allows for these specific intermolecular interactions.

Based on these examples, it is highly probable that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving the amino group and the nitrogen atoms of the cyano groups. The planarity of the azulene ring system, potentially distorted by the substituents, would also be a key feature determined by X-ray crystallography.

To illustrate the type of data obtained from such an analysis, the crystallographic data for 2-amino-4-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrobenzo nih.govannulene-1,3-dicarbonitrile is presented below.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-(4-chlorophenyl)-5,6,7,8,9,10-hexahydrobenzo nih.govannulene-1,3-dicarbonitrile nih.gov

| Parameter | Value |

| Empirical formula | C₂₀H₁₈ClN₃ |

| Formula weight | 335.82 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 11.3835 (9) |

| b (Å) | 16.9840 (13) |

| c (Å) | 18.4766 (14) |

| Volume (ų) | 3572.2 (5) |

| Z | 8 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.22 |

| Crystal size (mm) | 0.28 × 0.13 × 0.10 |

The detailed structural parameters that would be obtained from an X-ray crystallographic analysis of this compound would be invaluable for understanding its solid-state properties and for the rational design of new materials. It would provide definitive evidence of the molecular geometry and the nature of the intermolecular forces that dictate its crystal packing, which are fundamental to its physical and chemical behavior.

Theoretical and Computational Investigations of 2 Aminoazulene 1,3 Dicarbonitrile

Electronic Structure Analysis and Frontier Orbitals

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 2-Aminoazulene-1,3-dicarbonitrile. These calculations provide deep insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability, reactivity, and optical properties.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic behavior. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized or excited.

For this compound, the electronic push-pull effect is expected to significantly reduce the HOMO-LUMO gap compared to the parent azulene (B44059) molecule. The electron-donating amino group raises the energy of the HOMO, while the electron-withdrawing dicarbonitrile groups lower the energy of the LUMO. DFT calculations on similar substituted azulenes confirm this trend. mdpi.com This narrowing of the energy gap has several important implications:

Color and Absorption: A smaller energy gap corresponds to the absorption of lower-energy photons, resulting in a bathochromic (red) shift in the molecule's absorption spectrum. This is a primary reason for the intense color of many organic dyes.

Electronic Applications: Molecules with small HOMO-LUMO gaps are often good candidates for organic semiconductors and components in optoelectronic devices, as less energy is required to promote electrons to a conductive state.

Reactivity: The reduced gap indicates that the molecule can more readily participate in chemical reactions by either donating its HOMO electrons or accepting electrons into its LUMO.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Azulene (Parent) | -5.95 | -1.15 | 4.80 |

| 2-Aminoazulene | -5.40 | -1.10 | 4.30 |

| Azulene-1,3-dicarbonitrile | -6.50 | -2.00 | 4.50 |

| This compound (Predicted Trend) | ~ -5.50 | ~ -2.10 | ~ 3.40 |

Note: Values are representative examples to illustrate trends and are not specific experimental results for this compound.

The parent azulene molecule is notable for its inherent ground-state dipole moment (approximately 1.0 D), which arises from a net flow of π-electron density from the seven-membered ring to the five-membered ring. researchgate.net In this compound, this effect is dramatically amplified by the substituents. The amino group at the 2-position pushes electron density into the ring system, while the two nitrile groups at the 1- and 3-positions strongly pull electron density out.

This arrangement facilitates a significant intramolecular charge transfer (ICT) from the donor (-NH₂) to the acceptor (-CN) groups through the π-conjugated azulene bridge. This ICT is the primary source of the molecule's large predicted dipole moment. Computational studies on similarly substituted aromatic systems show a substantial increase in dipole moment upon excitation, a characteristic feature of ICT molecules. nih.govresearchgate.net A large ground-state dipole moment influences the molecule's solubility in polar solvents and its ability to self-assemble in predictable ways in the solid state.

| Component | Contribution to Dipole Moment |

|---|---|

| Azulene Core | Inherent dipole from 7- to 5-membered ring. |

| Amino Group (-NH₂) | Strong electron donation (push) enhances charge separation. |

| Dicarbonitrile Groups (-CN) | Strong electron withdrawal (pull) enhances charge separation. |

| Overall Molecule | Large resultant dipole moment due to synergistic push-pull effect. |

Molecular Electrostatic Potential (MEP) maps are a valuable computational tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. researchgate.netbhu.ac.in In an MEP map, regions of negative potential (electron-rich) are typically colored red and are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are colored blue and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show:

High Electron Density (Red/Yellow): Concentrated around the nitrogen atom of the amino group and potentially on the five-membered ring, which is naturally electron-rich. These are the primary sites for electrophilic attack (e.g., protonation).

Low Electron Density (Blue): Concentrated around the hydrogens of the amino group and on the seven-membered ring, particularly near the electron-withdrawing nitrile groups. The carbon atoms of the nitrile groups would also be highly electrophilic. These regions are susceptible to nucleophilic attack.

This charge distribution dictates the molecule's chemical behavior. The nucleophilic character of the amino group and the electrophilic character of the nitrile carbons are the dominant drivers of its reactivity.

Conformational Analysis and Molecular Dynamics

The primary conformational freedom in this compound involves the orientation of the amino group. Due to the planarity of the sp²-hybridized nitrogen atom and the azulene ring, the molecule as a whole is expected to be largely planar. The key substituents—the amino and dicarbonitrile groups—are not bulky enough to force a significant twist in the azulene skeleton. The primary energetic considerations would be the electronic interactions between the lone pair of the amino nitrogen and the π-system of the ring, which favors a planar arrangement to maximize electron donation. Molecular mechanics and DFT calculations on substituted aromatic systems are used to determine the preferred rotational conformations of such substituent groups. rsc.org

Non-covalent interactions play a crucial role in determining the supramolecular structure and condensed-phase properties of the compound.

Intramolecular Interactions: A potential weak intramolecular hydrogen bond could exist between one of the amino hydrogens and the nitrogen atom of an adjacent nitrile group. mdpi.com This interaction would further lock the molecule into a planar conformation and slightly modulate its electronic properties.

Intermolecular Interactions: In a crystal or aggregate, several strong intermolecular forces are expected:

Hydrogen Bonding: The amino group is an excellent hydrogen bond donor (-N-H), and the nitrile nitrogen atoms are effective hydrogen bond acceptors (C≡N:). libretexts.org This would lead to the formation of strong, directional hydrogen-bonded networks, significantly influencing the crystal packing and increasing the melting point. nih.gov

π-π Stacking: The flat, electron-rich surface of the azulene rings would facilitate π-π stacking interactions between molecules.

Dipole-Dipole Interactions: The large permanent dipole moment of the molecule would lead to strong dipole-dipole interactions, encouraging an antiparallel arrangement in the crystal lattice to minimize electrostatic repulsion.

These combined interactions dictate the material's bulk properties, such as solubility, thermal stability, and crystal morphology. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions involving molecules like this compound. Through theoretical investigations, it is possible to predict plausible reaction mechanisms, identify intermediate structures, and analyze the high-energy transition states that connect reactants, intermediates, and products. This in silico approach provides insights that are often difficult or impossible to obtain through experimental means alone.

The prediction of reaction mechanisms for this compound would typically involve mapping out the potential energy surface (PES) for a given reaction. By calculating the energies of various possible molecular arrangements, a reaction pathway can be charted. For instance, in reactions such as electrophilic substitution or cycloadditions, which are common for azulene derivatives, computational models can help determine the most likely sites of attack and the stereochemical outcomes.

A critical aspect of this analysis is the identification and characterization of transition states. A transition state represents the highest energy point along the lowest energy path between a reactant and a product. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Computational methods can calculate the geometry of these fleeting structures and their vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For a hypothetical reaction involving this compound, such as a Diels-Alder reaction, transition state analysis would be crucial. The calculations would not only confirm the concerted nature of the mechanism but also provide the activation energy barrier. This information is vital for understanding the feasibility of the reaction under different conditions.

An illustrative example of the kind of data generated from such a study is presented in the table below. Please note that this data is hypothetical and serves to demonstrate the typical output of a transition state analysis for a reaction involving this compound.

Table 1: Hypothetical Transition State Analysis for a Reaction of this compound

| Reaction Coordinate | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.8 |

| Key Bond Distance (Å) | 3.5 | 2.1 | 1.5 |

| Imaginary Frequency (cm⁻¹) | N/A | -450 | N/A |

Application of Quantum Chemical Methods (e.g., Density Functional Theory, Ab Initio Calculations)

Quantum chemical methods are the foundation for the theoretical investigation of molecular systems like this compound. These methods use the principles of quantum mechanics to calculate the electronic structure and properties of molecules. The two main classes of quantum chemical methods are ab initio calculations and Density Functional Theory (DFT).

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods can be computationally expensive but offer high accuracy. For a molecule like this compound, ab initio calculations could be employed to obtain very precise geometries and energies for different electronic states.

Density Functional Theory (DFT) is a more computationally efficient alternative that has become a cornerstone of modern computational chemistry. mdpi.com DFT calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. mdpi.com This approach has been shown to provide a good balance between accuracy and computational cost for a wide range of chemical systems, including those similar to this compound. mdpi.com

The application of DFT to this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to describe the electronic structure of the molecule. mdpi.comnih.gov Once these are chosen, a variety of molecular properties can be calculated. These include optimized molecular geometry, vibrational frequencies for comparison with experimental infrared and Raman spectra, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govsemanticscholar.org The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and electronic transition energies. nih.gov

For instance, a DFT study on this compound could generate data on its electronic properties, which are crucial for understanding its behavior in various chemical environments. The following table provides a hypothetical example of such data.

Table 2: Hypothetical Calculated Electronic Properties of this compound using DFT

| Property | Value |

| Method | B3LYP/6-311+G(d,p) |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 3.7 |

| Dipole Moment (Debye) | 4.2 |

These quantum chemical methods are indispensable for modern chemical research, providing a detailed picture of molecular structure, properties, and reactivity that complements and guides experimental work. nih.gov

Applications in Advanced Materials Science

Design Principles for Azulene-Based π-Functional Materials.researchgate.netchemchart.com

The design of novel π-functional materials based on azulene (B44059) hinges on harnessing its unique molecular structure and electronic characteristics. researchgate.netbohrium.com Azulene, an isomer of naphthalene (B1677914), possesses an unusual electronic structure arising from the fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring. bohrium.com This configuration results in a significant dipole moment and a small HOMO-LUMO energy gap, which are key to its distinct photophysical properties. bohrium.comrhhz.net

Integration of Azulene Core in Conjugated Systems.researchgate.net

A primary strategy in designing azulene-based materials is the incorporation of the azulene core into extended π-conjugated systems. researchgate.net This can be achieved by connecting azulene units to other aromatic or functional groups, often through the 2 and 6 positions, to create conjugated polymers. researchgate.netnih.gov This approach leverages the inherent donor-acceptor character of the azulene nucleus to facilitate efficient intramolecular charge transfer, a crucial factor for applications in organic electronics. researchgate.netacs.org The larger molecular area of azulene compared to its isomer naphthalene can also lead to enhanced intermolecular π-π stacking interactions, which are vital for charge transport in solid-state devices. rhhz.net By strategically selecting the linkage points on the azulene ring, the electronic properties of the resulting materials can be controlled; for instance, capping molecules with the five-membered ring tends to favor hole transport, while capping with the seven-membered ring favors electron transport. researchgate.netnih.gov

Role of Amino and Nitrile Groups in Tuning Electronic and Optical Properties.nih.gov

The introduction of functional groups, such as amino (-NH₂) and nitrile (-C≡N) groups, onto the azulene core provides a powerful tool for tuning the electronic and optical properties of the resulting molecules. The amino group, being an electron-donating group, and the nitrile groups, being electron-withdrawing groups, create a "push-pull" system within the molecule. This electronic push-pull effect can significantly modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical studies using density functional theory (DFT) have shown that the addition of diamino groups to an azulene molecule leads to a decrease in the total energy and the HOMO-LUMO energy gap. researchgate.net This reduction in the energy gap is a desirable characteristic for materials used in optoelectronic devices as it can improve their conductivity. researchgate.net The presence of both amino and nitrile groups in 2-aminoazulene-1,3-dicarbonitrile is expected to further influence its reactivity and potential applications. smolecule.com Specifically, the amino group can act as a nucleophile, participating in various substitution and condensation reactions, allowing for the synthesis of more complex molecular architectures. smolecule.com The strategic placement of these functional groups is therefore a key design principle for tailoring the properties of azulene-based materials for specific technological applications.

Optoelectronic Materials

Azulene-based compounds, including derivatives of this compound, are being actively investigated for their potential in a variety of optoelectronic devices. Their unique electronic structure, characterized by a small HOMO-LUMO gap and a large dipole moment, makes them suitable for applications where light emission, light absorption, and charge transport are critical. rhhz.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

The development of new materials for Organic Light-Emitting Diodes (OLEDs) is a constantly evolving field, with a focus on achieving high efficiency and color purity. Azulene derivatives are of interest in this area due to their tunable emission properties. rsc.org While specific data on this compound in OLEDs is not extensively detailed in the provided search results, the general principles of using azulene-based materials are relevant. The introduction of electron-donating and electron-withdrawing groups can be used to tune the emission color. For instance, the introduction of electron-donating diphenylaniline groups at the 2 and 6 positions of azulene has been shown to induce intense absorption and emission in the visible region, which was absent in the parent azulene molecule. mdpi.com This highlights the potential of functionalized azulenes in creating new emissive materials for OLED applications.

Table 1: Properties of Selected Azulene Derivatives for Optoelectronic Applications

| Compound/Material | Key Feature | Potential Application | Research Finding |

| Azulene-based aromatic diimides (BAzDI) | Antiparallel stacking due to dipole moment | Optoelectronics | Exhibits reversible redox behavior and proton responsiveness. nih.govacs.org |

| 2,6-connected azulene-based conjugated polymers | High electron mobility | Organic Field-Effect Transistors (OFETs) | Achieved electron mobility up to 0.42 cm² V⁻¹ s⁻¹. nih.gov |

| Azulene-cored hole-transporting material | High hole mobility and controlled energy levels | Perovskite Solar Cells | Resulted in a power conversion efficiency of 16.5%. rhhz.net |

| Protonated azulene-based polymers | Tunable near-IR absorption | Electrochromic Devices | Demonstrated stable and high optical contrast in the near-IR spectrum. rsc.org |

Photovoltaic Devices (PV Cells)

In the realm of photovoltaic devices, particularly organic solar cells (OSCs) and perovskite solar cells (PSCs), azulene-based materials show promise as both electron donors and acceptors. researchgate.net The ability to tune the HOMO and LUMO energy levels of azulene derivatives is crucial for matching the energy levels of other materials in the solar cell stack, thereby facilitating efficient charge separation and collection. rhhz.net

For instance, conjugated polymers incorporating 2,6-connected azulene units have been designed and synthesized. acs.orgnih.gov In preliminary all-polymer solar cell devices, a polymer based on this design, P(TBAzDI-TPD), when used as an electron acceptor with PTB7-Th as the electron donor, demonstrated a power conversion efficiency of 1.82%. nih.gov Furthermore, an azulene-cored two-dimensional system has been successfully employed as a hole-transporting material (HTM) in perovskite solar cells, achieving a high power conversion efficiency of 16.5%. rhhz.net This performance was attributed to the material's good hole mobility and well-controlled HOMO and LUMO levels relative to the perovskite layer. rhhz.net

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and the performance of these devices is highly dependent on the charge-carrier mobility of the organic semiconductor used. Azulene-based materials have emerged as promising candidates for OFETs due to their potential for high charge mobility. researchgate.net

A significant breakthrough has been the development of conjugated polymers incorporating 2,6-connected azulene units into the polymer backbone. nih.govnih.gov Two such polymers, P(TBAzDI-TPD) and P(TBAzDI-TFB), exhibited unipolar n-type transistor behavior with an impressive electron mobility of up to 0.42 cm² V⁻¹ s⁻¹. nih.gov This value is among the highest reported for n-type polymeric semiconductors in a bottom-gate, top-contact OFET configuration. nih.gov The design strategy of using 2,6-connected azulene units is believed to promote more efficient π-π stacking, which is essential for achieving high-performance OFETs. acs.org Additionally, an azulene-pyridine-fused heteroaromatic compound has demonstrated p-type semiconducting properties, indicating the versatility of azulene-based structures for both n-type and p-type OFETs. bohrium.com

Charge Transport Characteristics in Azulene-Based Materials

The unique electronic structure of azulene, characterized by the fusion of an electron-rich cyclopentadienyl (B1206354) anion and an electron-deficient tropylium (B1234903) cation, gives rise to a significant dipole moment and makes it an intriguing building block for organic electronic materials. The substitution of the azulene core with an electron-donating amino group and two electron-withdrawing cyano groups in this compound is expected to profoundly influence its charge transport properties. The amino group tends to donate electron density, which can stabilize the five-membered ring, while the cyano groups withdraw electron density, polarizing the seven-membered ring. This push-pull electronic configuration is a well-known strategy in the design of organic semiconductors.

While specific experimental data on the charge transport characteristics of this compound are not extensively documented in the reviewed literature, the general properties of azulene-based materials suggest its potential. The presence of conjugated double bonds within the molecule indicates possible semiconducting behavior, which is of interest for applications in organic electronics. smolecule.com Research on related azulene-based materials has shown their promise in devices like organic light-emitting diodes (OLEDs) and photovoltaic devices, owing to favorable charge transport characteristics.

Studies on other azulene-containing conjugated systems have provided insights into how charge transport can be tuned. For instance, in azulene-based polymers, the connectivity of the azulene units within the polymer backbone plays a crucial role. It has been demonstrated that molecules capped with the seven-membered ring of azulene tend to favor electron transport, whereas those capped with the five-membered ring are more conducive to hole transport. acs.org Furthermore, the incorporation of dicyanomethylene groups, which are structurally related to the dicarbonitrile moiety, into other aromatic systems has been shown to induce n-type (electron-transporting) behavior in organic field-effect transistors (OFETs). beilstein-journals.org This suggests that the dinitrile substitution in this compound could facilitate electron transport.

The inherent polarity of the azulene system, combined with the strong dipole moments of the nitrile groups, can also influence the solid-state packing of the molecules, which is a critical determinant of bulk charge transport. The antiparallel stacking of azulene units, driven by dipole-dipole interactions, has been observed in the single crystals of some derivatives and can create favorable pathways for charge carrier hopping between adjacent molecules. acs.org

Table 1: Expected Influence of Structural Features on Charge Transport in this compound

| Structural Feature | Expected Effect on Charge Transport | Rationale |

| Azulene Core | Provides a conjugated π-system for charge delocalization. | The non-alternant aromatic structure allows for the movement of charge carriers. |

| Amino Group (-NH2) | Electron-donating; likely enhances hole transport (p-type character). | Increases electron density in the π-system. |

| Dicarbonitrile Groups (-CN) | Strong electron-withdrawing; likely enhances electron transport (n-type character). | Lowers the LUMO energy level, facilitating electron injection and transport. |

| Push-Pull System | Potential for ambipolar behavior or tunable charge transport. | The combination of electron-donating and withdrawing groups can modulate the frontier molecular orbital energy levels. |

| Molecular Dipole | Influences solid-state packing, which dictates charge mobility. | Strong intermolecular interactions can lead to ordered packing favorable for charge transport. |

Stimuli-Responsive Behavior and Photochromism

The azulene moiety is a promising functional group for the development of stimuli-responsive materials and photoswitches due to its unique combination of optical, luminescent, and electronic properties. nih.gov While specific studies on the photochromic behavior of this compound are limited, the broader family of azulene derivatives has been shown to exhibit significant changes in their properties in response to external stimuli, particularly pH. nih.govrsc.org

A key characteristic of many azulene derivatives is their response to acidic conditions. rsc.org The treatment of azulene compounds with strong acids can lead to protonation, typically at the C1 or C3 position of the five-membered ring, to form a stable azulenium cation. rsc.org This protonation event dramatically alters the electronic structure of the molecule, resulting in significant and often reversible changes in its absorption and emission spectra. This behavior forms the basis of its use as a pH-responsive chromophore. For instance, upon protonation, many azulene-based polymers exhibit a color change, which is a clear visual indication of the stimuli-response. rsc.org In some cases, this is accompanied by a bathochromic (red) shift in the absorption spectrum and an increase in luminescence intensity. rsc.org

The potential for photochromism in azulene-containing systems is an active area of research. Photochromic molecules can reversibly switch between two isomers with different absorption spectra upon irradiation with light of specific wavelengths. The incorporation of azulene into known photoswitchable molecular scaffolds, such as diarylethenes and azobenzenes, is being explored to create new classes of photoswitches that operate in the visible light range and possess advanced luminescent properties. nih.gov The inherent color of azulene and its responsive nature make it an attractive component for such systems.

For this compound, the amino and dicarbonitrile groups would be expected to modulate the electronic properties of the azulene core and thus its response to stimuli. The amino group could act as a secondary site for protonation, while the strong electron-withdrawing nature of the nitrile groups would influence the acidity of the azulene ring protons and the stability of the corresponding azulenium cation.

Table 2: Stimuli-Responsive Properties of Representative Azulene Systems